Physicochemical Differentiation: Reduced Molecular Weight and Altered Lipophilicity vs. 2-Oxo Coumarin Analog
N-(4-Methoxyphenyl)-2H-chromene-3-carboxamide (CAS 338761-04-9) exhibits a molecular weight of 281.31 Da, which is 14.0 Da lower than its 2-oxo coumarin counterpart N-(4-methoxyphenyl)-2-oxo-2H-chromene-3-carboxamide (CAS 1846-94-2, MW 295.29 Da) . The non-oxo chromene possesses 3 hydrogen-bond acceptors (vs. 4 for the 2-oxo analog) and 1 hydrogen-bond donor, with a computed LogP of 3.11 and TPSA of 47.56 Ų . By comparison, the 2-oxo analog carries an additional carbonyl oxygen, increasing TPSA and reducing LogP, which directly impacts membrane permeability and oral absorption potential as estimated by Lipinski's Rule of Five parameters. The lower molecular weight (281.31 < 500), moderate LogP (3.11 < 5), limited H-bond donors (1 < 5), and limited H-bond acceptors (3 < 10) place this compound comfortably within lead-like chemical space, whereas the additional polarity of the 2-oxo analog shifts the balance toward greater aqueous solubility but potentially reduced passive membrane diffusion [1].
| Evidence Dimension | Physicochemical properties: MW, LogP, TPSA, HBA count |
|---|---|
| Target Compound Data | MW 281.31 Da; LogP 3.11; TPSA 47.56 Ų; H-Bond Acceptors 3; H-Bond Donors 1; Rotatable Bonds 3 |
| Comparator Or Baseline | N-(4-methoxyphenyl)-2-oxo-2H-chromene-3-carboxamide (CAS 1846-94-2): MW 295.29 Da; formula C₁₇H₁₃NO₄ (additional oxygen); H-Bond Acceptors 4 |
| Quantified Difference | ΔMW = −14.0 Da (4.7% lower); ΔHBA = −1 acceptor; reduced polarity due to absence of 2-oxo carbonyl |
| Conditions | Computed physicochemical parameters from vendor datasheets; TPSA and LogP calculated via standard in silico methods |
Why This Matters
Lower molecular weight and reduced hydrogen-bond acceptor count favor membrane permeability and oral bioavailability in lead optimization, making this compound a preferred starting scaffold over the 2-oxo coumarin analog for programs targeting intracellular or CNS targets where passive diffusion is critical.
- [1] Lipinski CA, Lombardo F, Dominy BW, Feeney PJ. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Adv Drug Deliv Rev. 2001;46(1-3):3-26. (Rule of Five reference standard). View Source
